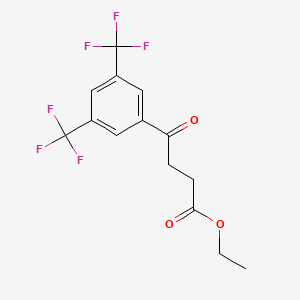

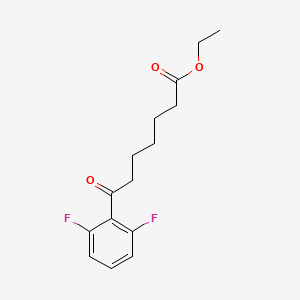

Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “Ethyl (2,6-Difluorophenyl)acetate” is similar to the requested compound. It has a CAS Number of 680217-71-4 and a linear formula of C10 H10 F2 O2 .

Synthesis Analysis

A related compound, (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was synthesized in 90% yield and crystallized by a slow evaporation technique .

Molecular Structure Analysis

The molecular structure of the synthesized (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was determined to crystallize in the orthorhombic crystal system with specific unit cell parameters .

Chemical Reactions Analysis

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions.

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the solvatochromic effects of 2-Chloro-N-(2,4-dinitrophenyl) acetamide upon varying solvent polarity were investigated using UV-vis spectrophotometry .

Scientific Research Applications

1. Polymorphism in Pharmaceutical Compounds

Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate and its related compounds have been extensively studied for their polymorphic forms, which are crucial in pharmaceutical sciences. Vogt et al. (2013) investigated two polymorphic forms of a closely related compound using spectroscopic and diffractometric techniques, highlighting the challenges in analytical and physical characterization due to their similar spectra and diffraction patterns. This research is significant for the development and quality control of pharmaceuticals Vogt et al., 2013.

2. Antiproliferative Activity in Cancer Research

Compounds structurally related to this compound have been synthesized and tested for their antiproliferative activity against cancer cells. Nurieva et al. (2015) reported the synthesis of derivatives exhibiting moderate cytotoxicity against human epithelial lung carcinoma cells, indicating the potential of these compounds in cancer treatment Nurieva et al., 2015.

3. Catalyst in Polymerization Processes

The compound has also been used in the synthesis of new titanium complexes, which were investigated as catalysts for ethylene polymerization. Matsugi et al. (2002) found that these complexes exhibit characteristics of living ethylene polymerization, which is crucial for producing polyethylenes with extremely narrow molecular weight distributions. This research contributes to the field of industrial polymer production Matsugi et al., 2002.

4. Synthesis of Chemical Intermediates

This compound and its derivatives are essential intermediates in synthesizing various chemicals. Xin-zhi (2006) described a process for synthesizing ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin, highlighting the improvement in the process and yield of the final product. This research is significant for the chemical industry, particularly for manufacturing cilastatin Xin-zhi, 2006.

Mechanism of Action

While the specific mechanism of action for “Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate” is not available, a related compound, Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate, has been shown to inhibit the malignant biological behaviors of non-small cell lung cancer via suppressing EGFR/PI3K/AKT/mTOR signaling pathway .

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F2O3/c1-2-20-14(19)10-5-3-4-9-13(18)15-11(16)7-6-8-12(15)17/h6-8H,2-5,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHCLKCHVPPWFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(C=CC=C1F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645628 |

Source

|

| Record name | Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898753-28-1 |

Source

|

| Record name | Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.